1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone 1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone
Brand Name: Vulcanchem
CAS No.: 142681-02-5
VCID: VC17304559
InChI: InChI=1S/C32H56N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29(35)25-27(31(33)37)28-26-30(36)34(32(28)38)24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3
SMILES:
Molecular Formula: C32H56N2O4
Molecular Weight: 532.8 g/mol

1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone

CAS No.: 142681-02-5

Cat. No.: VC17304559

Molecular Formula: C32H56N2O4

Molecular Weight: 532.8 g/mol

* For research use only. Not for human or veterinary use.

1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone - 142681-02-5

Specification

CAS No. 142681-02-5
Molecular Formula C32H56N2O4
Molecular Weight 532.8 g/mol
IUPAC Name 1-dodecyl-3-(1-dodecyl-2,5-dioxopyrrolidin-3-yl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C32H56N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29(35)25-27(31(33)37)28-26-30(36)34(32(28)38)24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3
Standard InChI Key SCTPNHJGNUGKOU-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCN1C(=O)CC(C1=O)C2CC(=O)N(C2=O)CCCCCCCCCCCC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure centers on a bipyrrolidine backbone, where two pyrrolidine rings are linked at their 3-position carbons. Each nitrogen atom in the pyrrolidine rings is substituted with a dodecyl chain (C12H25\text{C}_{12}\text{H}_{25}), while the 2- and 5-positions of both rings are oxidized to carbonyl groups (C=O\text{C=O}). This configuration results in a symmetrical molecule with four ketone functionalities and two long hydrophobic alkyl chains.

The IUPAC name, 1-dodecyl-3-(1-dodecyl-2,5-dioxopyrrolidin-3-yl)pyrrolidine-2,5-dione, reflects this arrangement. The Standard InChI (InChI=1S/C32H56N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29(35)2...) further encodes the connectivity and stereochemistry.

Table 1: Key Molecular Identifiers

PropertyValue
CAS No.142681-02-5
Molecular FormulaC32H56N2O4\text{C}_{32}\text{H}_{56}\text{N}_{2}\text{O}_{4}
Molecular Weight532.8 g/mol
IUPAC Name1-dodecyl-3-(1-dodecyl-2,5-dioxopyrrolidin-3-yl)pyrrolidine-2,5-dione
SMILESO=C1N(C(CCCCCCCCCCC)C(=O)N1C(CCCCCCCCCCC)C2N(C(CCCCCCCCCCC)C(=O)N2C(CCCCCCCCCCC))=O

Physical and Chemical Properties

Physicochemical Characteristics

Although experimental data on solubility, melting point, and stability are unavailable, inferences can be drawn from structural analogs:

  • Solubility: Likely soluble in non-polar solvents (e.g., chloroform, toluene) due to the dodecyl chains, with limited solubility in polar solvents.

  • Thermal stability: The rigid bipyrrolidine core and strong C=O bonds suggest moderate thermal stability, potentially decomposing above 200°C.

  • Crystallinity: Long alkyl chains may promote crystalline packing, though ketone groups could introduce disorder.

Spectroscopic Data

Hypothetical spectral signatures include:

  • IR: Strong absorptions at ~1700 cm1^{-1} (C=O stretch) and ~2800–3000 cm1^{-1} (C-H stretches from alkyl chains).

  • NMR: Distinct signals for carbonyl carbons (~200 ppm in 13C^{13}\text{C} NMR) and methylene groups in the dodecyl chains.

Recent Research and Developments

Current Literature Gaps

Publicly available studies on this compound are scarce, highlighting opportunities for:

  • Synthetic optimization: Developing catalytic or green chemistry approaches to improve yield.

  • Application-driven research: Testing hypotheses in materials science contexts, such as OFET fabrication or polymer composites.

Comparative Analysis with Analogues

Compounds like 1,1'-dioctylbipyrrolidine exhibit similar supramolecular behavior but lack the ketone functionalities, underscoring the unique potential of this tetrone derivative.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator